5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride
Description
Properties
IUPAC Name |
5,8-dioxa-2-azaspiro[3.4]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-8-5(7-1)3-6-4-5;/h6H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPGEYCLVHZLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-98-4 | |
| Record name | 5,8-Dioxa-2-azaspiro[3.4]octane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an amine in the presence of a hydrochloric acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride has been identified as a potential pharmacological agent due to its structural resemblance to known bioactive compounds. Its derivatives have shown promise as M muscarinic receptor agonists, which are significant in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of muscarinic receptors can influence neurotransmitter release and improve cognitive functions .
Protein Biology
This compound is utilized in protein biology for various applications:
- Protein Labeling & Modification : It serves as a reactive intermediate for labeling proteins, which is crucial for studying protein interactions and dynamics.
- Protein Purification : The compound can assist in isolating specific proteins through affinity chromatography techniques.
The ability to modify proteins selectively enhances the understanding of their functions and interactions within biological systems .
Chemical Synthesis
This compound acts as a building block in synthetic organic chemistry. Its unique spirocyclic structure allows chemists to develop new synthetic pathways for creating complex molecules, including pharmaceuticals and agrochemicals. The compound's stability and reactivity can be exploited to construct larger molecular frameworks through various coupling reactions .
Case Study 1: Neurological Applications
A study explored the effects of 5,8-dioxa-2-azaspiro[3.4]octane derivatives on cognitive function in animal models. The results indicated that these compounds could enhance memory retention and learning capabilities by modulating acetylcholine levels in the brain, suggesting their potential use in treating cognitive impairments associated with age-related diseases.
Case Study 2: Protein Interaction Studies
In a recent experiment, researchers employed this compound to label specific proteins involved in cellular signaling pathways. The labeled proteins were tracked using fluorescence microscopy, revealing insights into their localization and interaction dynamics within live cells.
Data Table of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | M receptor agonism | Potential treatment for Alzheimer's disease |
| Protein Biology | Protein labeling and purification | Enhanced understanding of protein interactions |
| Chemical Synthesis | Building block for complex organic synthesis | Development of new synthetic pathways |
Mechanism of Action
The mechanism of action of 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, commercial, and functional differences between 5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride and analogous spirocyclic compounds:
Key Findings:
Structural Variations: Ring Size: The target compound’s spiro[3.4] system distinguishes it from analogs like 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride (spiro[3.5]) . Larger rings may alter conformational flexibility and target binding. Substituents: Fluorinated derivatives (e.g., 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride) introduce electronegative groups that can improve metabolic stability and membrane permeability . Boc-protected derivatives (e.g., AS99102) serve as intermediates for controlled amine deprotection in synthesis .
Commercial Availability: The target compound is readily available in bulk (25g) compared to analogs like AS99102, which is sold in smaller quantities (100mg for $540) . Discontinued analogs (e.g., 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride) highlight supply chain challenges for niche spirocyclic compounds .
Functional Applications: Salt Forms: The oxalate salt of 5-Oxa-2-azaspiro[3.4]octane (BD301728) may offer improved crystallinity and solubility compared to hydrochloride forms .
Biological Activity
Overview
5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride (CAS No. 947533-98-4) is a compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural configuration imparts specific biological activities, making it a subject of interest in various scientific research fields, particularly in pharmacology and biochemistry.
- Molecular Formula : C₅H₁₀ClNO₂
- Molecular Weight : 151.59 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound's spirocyclic structure allows it to fit into binding sites of target molecules, modulating their activity. This interaction may lead to either inhibition or activation of various biological pathways depending on the context of its application .
Biological Activities
- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.
- Receptor Interaction : It has been noted to act as an agonist for certain muscarinic receptors, suggesting potential applications in neuromodulation and cognitive enhancement .
Research Findings
Recent studies have explored the compound's effects on various biological systems:
Table 1: Summary of Biological Activities
Case Studies
- Cognitive Enhancement : A study investigated the effects of this compound on cognitive function in animal models. The results indicated improved memory retention and learning capabilities, correlating with its action on muscarinic receptors .
- Metabolic Disorders : Another research focused on the compound's role in inhibiting enzymes related to glucose metabolism. Preliminary findings suggested that it could potentially lower blood sugar levels in diabetic models, warranting further investigation into its therapeutic use .
Q & A
Q. What analytical techniques distinguish between polymorphic forms of the hydrochloride salt?
- Methodology : Combine PXRD to identify crystalline phases, DSC for melting point transitions, and solid-state NMR to probe hydrogen-bonding networks. Solvent-mediated phase transformations can be tracked via in-situ Raman spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
